(1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one
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Overview
Description
(1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[310]hexan-2-one is an organic compound that features a bicyclic hexane structure with a sulfonyl group attached to a dimethylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one typically involves the following steps:
Formation of the Bicyclic Hexane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Attachment of the Dimethylbenzene Ring: This step may involve Friedel-Crafts alkylation or acylation reactions to attach the dimethylbenzene ring to the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of sulfonyl groups on biological activity. It can serve as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, sulfonyl-containing compounds are known for their antimicrobial and anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or activation of enzymatic activity. The bicyclic structure may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-ol: A similar compound with a hydroxyl group instead of a ketone.
(1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexane: A similar compound without the ketone group.
Uniqueness
(1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one is unique due to its specific combination of a bicyclic hexane core, a sulfonyl group, and a dimethylbenzene ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
923001-94-9 |
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Molecular Formula |
C14H16O3S |
Molecular Weight |
264.34 g/mol |
IUPAC Name |
(1R,5R)-1-(2,6-dimethylphenyl)sulfonylbicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C14H16O3S/c1-9-4-3-5-10(2)13(9)18(16,17)14-8-11(14)6-7-12(14)15/h3-5,11H,6-8H2,1-2H3/t11-,14-/m1/s1 |
InChI Key |
NTRFEQOSYCMXPB-BXUZGUMPSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)S(=O)(=O)[C@]23C[C@H]2CCC3=O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)S(=O)(=O)C23CC2CCC3=O |
Origin of Product |
United States |
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